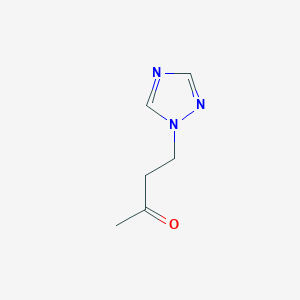
3-Morpholinobenzanthrone
Descripción general
Descripción
3-Morpholinobenzanthrone is a fluorescent membrane probe characterized by higher dipole moment values in the excited state compared to the ground state . This compound is used extensively in scientific research due to its unique photophysical properties, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Morpholinobenzanthrone is synthesized through a nucleophilic substitution reaction. The starting material, 3-bromobenzanthrone, undergoes nucleophilic substitution with morpholine. The presence of a nitro group in the benzanthrone core enhances the reaction efficiency. The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholinobenzanthrone primarily undergoes nucleophilic substitution reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Morpholine is the common nucleophile used in the synthesis of this compound.
Oxidation and Reduction:
Major Products Formed
The primary product formed from the nucleophilic substitution reaction is this compound itself. Other products may include derivatives formed through further chemical modifications.
Aplicaciones Científicas De Investigación
3-Morpholinobenzanthrone is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Used in cell membrane studies, particularly in immune competent lymphocytes.
Industry: Utilized in the development of optical limiter devices due to its nonlinear optical properties.
Mecanismo De Acción
3-Morpholinobenzanthrone acts as a fluorescent membrane probe by embedding itself within the cell membrane. Its higher dipole moment in the excited state allows it to interact with the membrane, making it sensitive to changes in membrane structure . This interaction is crucial for its use in studying cell membranes and related processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Piperidinobenzanthrone
- 3-(N′-Methyl)piperazinobenzanthrone
- 3-Methoxybenzanthrone
Uniqueness
3-Morpholinobenzanthrone is unique due to its higher dipole moment in the excited state, which enhances its sensitivity as a fluorescent probe. Compared to other similar compounds, it offers better photostability and lower cytotoxicity, making it more suitable for long-term studies and applications .
Propiedades
IUPAC Name |
3-morpholin-4-ylbenzo[b]phenalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21-16-5-2-1-4-14(16)15-8-9-19(22-10-12-24-13-11-22)17-6-3-7-18(21)20(15)17/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRHDIPADDOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385630 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299927-47-2 | |
| Record name | 3-Morpholinobenzanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)





